Pseudohygroline

Descripción

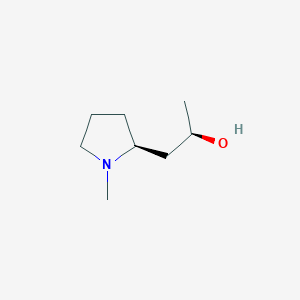

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H17NO |

|---|---|

Peso molecular |

143.23 g/mol |

Nombre IUPAC |

(2R)-1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol |

InChI |

InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |

Clave InChI |

CWMYODFAUAJKIV-SFYZADRCSA-N |

SMILES |

CC(CC1CCCN1C)O |

SMILES isomérico |

C[C@H](C[C@@H]1CCCN1C)O |

SMILES canónico |

CC(CC1CCCN1C)O |

Sinónimos |

hygroline pseudohygroline |

Origen del producto |

United States |

Natural Occurrence, Distribution, and Ecological Context

Botanical Sources and Organismic Distribution of Pseudohygroline

Pseudohygroline has been identified in several plant species, predominantly within the Solanaceae family. Notable botanical sources include various Schizanthus species, such as Schizanthus hookeri and Schizanthus tricolor, where it is found alongside other hygroline (B1194782) and tropane (B1204802) alkaloids researchgate.netmdpi.comnih.govscribd.comresearchgate.netresearchgate.net. It has also been reported in Nierembergia species and Datura species, also belonging to the Solanaceae family scribd.combas.bg. Beyond the Solanaceae, Pseudohygroline and related pyrrolidine (B122466) alkaloids have been found in Carallia brachiata and Erythroxylum coca mdpi.comnih.govmdpi.com. The presence of pseudohygroline and its derivatives across these diverse plant genera highlights its distribution within specific plant families known for producing alkaloids.

Table 1: Botanical Sources of Pseudohygroline and Related Alkaloids

| Plant Family | Genus | Species | Associated Alkaloid Types |

| Solanaceae | Schizanthus | S. hookeri | Hygroline, Tropane alkaloids, Pyrrolidine derivatives mdpi.comresearchgate.net |

| Solanaceae | Schizanthus | S. tricolor | Hygroline, Tropane alkaloids, Pyrrolidine derivatives researchgate.netmdpi.comnih.govresearchgate.net |

| Solanaceae | Nierembergia | Not specified | Norhygrine (N-demethylation product of hygrine) scribd.com |

| Solanaceae | Datura | Not specified | Tropane alkaloids (related to hygrine (B30402)/hygroline biosynthesis) bas.bg |

| Rhizophoraceae | Carallia | C. brachiata | Hygroline, Pseudohygroline, (Nor)hygrine mdpi.comnih.govmdpi.com |

| Erythroxylaceae | Erythroxylum | E. coca | Hygroline, Pseudohygroline, (Nor)hygrine mdpi.comnih.govmdpi.com |

Methodologies for Isolation from Natural Matrices

The isolation of pseudohygroline from plant sources typically involves methods for extracting alkaloids from complex natural matrices. General approaches involve initial defatting of the plant material using non-polar solvents, such as hexane (B92381) researchgate.net. Following defatting, the alkaloids, including pseudohygroline, are extracted using polar solvents like methanol (B129727) researchgate.net. Chemical investigation of alkaloid extracts, particularly from aerial parts of plants like Schizanthus species, has been a successful strategy for isolating hygroline derivatives researchgate.netresearchgate.net. Isolation procedures often involve chromatographic techniques to separate pseudohygroline from other co-occurring alkaloids and plant metabolites researchgate.netresearchgate.net. The chirality of isolated samples can be determined by measuring optical rotation researchgate.net.

Chemoecological Significance of Pseudohygroline and Related Alkaloids

Pseudohygroline, as a member of the pyrrolidine alkaloids, contributes to the diverse array of secondary metabolites produced by plants. Pyrrolidine derivatives, including hygrolines and pseudohygrolines, are recognized as important pharmacophores due to their intriguing biological activities researchgate.netresearchgate.netnih.gov. Their presence in plants suggests potential roles in chemical ecology, possibly serving as defensive compounds against herbivores or pathogens researchgate.netresearchgate.net. While specific chemoecological functions of pseudohygroline are not extensively detailed in the provided information, the broader significance of pyrrolidine and tropane alkaloids in plant defense and their use as pharmacological probes highlights the potential ecological relevance of these compounds researchgate.netresearchgate.netnih.gov. The study of alkaloid distribution in plant families like Solanaceae also holds chemosystematic significance, aiding in the classification and understanding of plant relationships based on their chemical profiles bas.bg.

Biosynthetic Pathways and Enzymatic Mechanisms of Formation

Proposed Biosynthetic Routes to Pseudohygroline

Proposed biosynthetic routes to pseudohygroline involve the incorporation of precursors derived from ornithine or arginine metabolism. A key intermediate in this pathway is the N-methyl-Δ¹-pyrrolinium cation, formed from N-methylputrescine. wikipedia.org Subsequently, the condensation of the N-methyl-Δ¹-pyrrolinium cation with an acetate-derived unit is a crucial step. Research suggests that this condensation can occur with acetoacetic acid or acetonedicarboxylic acid, potentially leading to the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. wikipedia.orgwikipedia.org This β-keto acid intermediate is then thought to undergo decarboxylation. While this decarboxylation can occur spontaneously, leading to hygrine (B30402), the stereochemistry leading to pseudohygroline suggests specific control or alternative routes may be involved in its formation. wikipedia.org Some synthetic approaches that mimic potential biosynthetic steps utilize proline as a precursor, involving reactions that build the pyrrolidine (B122466) core and introduce the side chain with the correct stereochemistry. fishersci.fi

Precursor Incorporation Studies in Biosynthesis

Isotopic labeling studies have been instrumental in elucidating the precursors involved in the biosynthesis of pyrrolidine and tropane (B1204802) alkaloids, including compounds related to pseudohygroline. Experiments feeding labeled precursors such as ornithine, arginine, and acetate (B1210297) have demonstrated their incorporation into the pyrrolidine ring and the side chain. wikipedia.org Studies using radio-labeled hygrines have shown their incorporation into downstream tropane alkaloids like cuscohygrine, highlighting the position of hygrine (and by extension, its stereoisomer pseudohygroline) within these pathways. wikipedia.orguni.lu The incorporation of acetate-derived metabolites into the carbon skeleton has also been investigated, supporting the involvement of a C4 unit (like acetoacetate (B1235776) or acetonedicarboxylic acid) condensing with the N-methylpyrrolinium cation. wikipedia.org However, the precise role and incorporation efficiency of these precursors specifically into pseudohygroline, distinct from hygrine, can be complex to fully delineate due to their close structural relationship and potential for interconversion. wikipedia.org

Enzymatic Systems Involved in Pseudohygroline Biogenesis

The enzymatic systems involved in the biosynthesis of pseudohygroline are part of the broader machinery for pyrrolidine and tropane alkaloid production. The pathway from ornithine/arginine to N-methylputrescine and subsequently the N-methyl-Δ¹-pyrrolinium cation involves several enzymes, including decarboxylases and methyltransferases. wikipedia.org The condensation step between the N-methyl-Δ¹-pyrrolinium cation and the acetate-derived unit is proposed to involve a type III polyketide synthase (PYKS) in some plants, catalyzing the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid from malonyl-CoA and the pyrrolinium salt. wikipedia.org While the spontaneous decarboxylation of this intermediate can yield hygrine, the specific enzyme(s) directly responsible for catalyzing the formation of pseudohygroline with its defined stereochemistry from this intermediate or a related precursor are not fully characterized in all plant systems. The stereochemical control observed in the formation of pseudohygroline suggests the involvement of specific enzymes or enzyme-mediated processes that dictate the configuration of the hydroxyl group.

Relationship to Tropane Alkaloid Biosynthesis

Pseudohygroline is considered a key intermediate or a closely related compound within the biosynthetic pathways leading to tropane alkaloids. wikipedia.orgfishersci.fifishersci.pt Tropane alkaloids, such as atropine (B194438) and scopolamine, share a common tropane ring system, which is formed through the cyclization of intermediates derived from the pyrrolidine core and an acetate-derived bridge. Hygrine and pseudohygroline, as 2-substituted pyrrolidine alkaloids with a C4 side chain, are positioned in the pathway after the formation of the N-methyl-Δ¹-pyrrolinium cation and the condensation with the acetate-derived unit. wikipedia.org While hygrine is often discussed as the direct precursor to the tropane ring system via cyclization, the presence of both hygrine and pseudohygroline in tropane alkaloid-producing plants and their structural similarity highlight their interconnectedness in these biosynthetic routes. fishersci.ptwikipedia.org The precise branch point and enzymatic steps that differentiate the formation of hygrine and pseudohygroline, and their individual contributions to the various tropane alkaloids, remain areas of ongoing research.

Synthetic Methodologies and Stereoselective Approaches to Pseudohygroline

Overview of Early Synthetic Strategies for Pseudohygroline

Early synthetic approaches to hygroline (B1194782) and pseudohygroline date back to the mid-20th century. The first reported synthesis of hygroline and pseudohygroline in racemic form was achieved in 1943 via the catalytic reduction of l-hygrine. tandfonline.com This initial method involved the separation of diastereomeric mixtures, typically as picrate (B76445) or chloroplatinate salts, followed by repeated crystallization to obtain the desired isomers. tandfonline.com

Racemic Synthetic Routes to Pseudohygroline

While the focus has largely shifted to stereoselective methods, racemic syntheses provided initial access to the pseudohygroline scaffold. One racemic synthetic method reported involved the anodic oxidation of pyrrolidine (B122466), followed by reaction with methyl vinyl acetate (B1210297). researchgate.net This sequence led to a carbamate-protected hygrine (B30402) intermediate, which upon reduction furnished the racemic product. researchgate.net

Asymmetric Synthetic Approaches to Enantiopure Pseudohygroline

The synthesis of enantiomerically pure pseudohygroline is crucial due to the distinct biological activities that can be associated with specific stereoisomers. beilstein-journals.org Asymmetric synthetic approaches aim to control the formation of the stereocenters within the molecule, leading to a single enantiomer or a desired diastereomer with high purity. beilstein-journals.org These methods often involve the use of chiral starting materials (chiral pool), chiral auxiliaries, organocatalysts, or transition-metal catalysts. tandfonline.comresearchgate.netbeilstein-journals.org

Chiral Pool Derived Syntheses

The chiral pool strategy utilizes naturally occurring enantiomerically pure compounds as starting materials, leveraging their inherent stereochemistry to direct the synthesis. L-proline has been employed as a chiral synthon in the synthesis of pseudohygroline and related pyrrolidine alkaloids. researchgate.netnih.govexlibrisgroup.comjainuniversity.ac.in Approaches starting from L-proline have involved sequences utilizing reactions such as the Henry-Nef reaction protocol. tandfonline.comexlibrisgroup.comjainuniversity.ac.in Another synthesis from D-proline involved Swern oxidation, Wittig olefination, and MacMillan hydroxylation (aminoxylation) as key steps to deliver a key aldehyde intermediate, which was further transformed into (+)-pseudohygroline. tandfonline.comnih.gov

Organocatalytic Methodologies for Pseudohygroline Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Proline-catalyzed methodologies have been developed for the synthesis of enantiopure pseudohygroline. nih.govthieme-connect.comthieme-connect.comncl.res.in One such approach involves a proline-catalyzed sequential α-aminoxylation/α-amination reaction and Horner-Wadsworth-Emmons olefination of an aldehyde. thieme-connect.comthieme-connect.comncl.res.in This strategy allows for the control of the configuration of the 1,3-amino alcohol moiety by changing the proline catalyst used in the α-aminoxylation/α-amination step. thieme-connect.com

Stereoselective Alkylation and Cycloaddition Reactions

Stereoselective alkylation and cycloaddition reactions have been utilized to construct the pyrrolidine core of pseudohygroline with controlled stereochemistry. Asymmetric lithiation of N-Boc pyrrolidine followed by reaction with chiral epoxides, mediated by chiral ligands such as (-)-sparteine (B7772259) or its surrogates, has proven effective in introducing the stereocenters at C2 and C2' with high diastereoselectivity. acs.orgnih.govacs.orgwhiterose.ac.ukacs.orgfigshare.com This method provides a concise route to all four diastereoisomers, including pseudohygroline. acs.orgacs.orgacs.orgfigshare.com

While the provided search results mention cycloaddition reactions in the context of synthesizing other compounds or general stereoselective methods cas.cnrsc.orgnih.gov, a direct application of a specific cycloaddition reaction solely for the synthesis of pseudohygroline was not explicitly detailed within the provided snippets. However, nitrone cycloaddition strategies have been explored for the synthesis of related hygrolines researchgate.net, suggesting potential for similar approaches towards pseudohygroline.

Transition-Metal Catalyzed Stereoselective Transformations

Transition-metal catalysis offers a wide range of reactions for stereoselective bond formation. While the search results discuss transition-metal catalyzed reactions in general organic synthesis, including cyclization and C-H activation researchgate.netresearchgate.netbeilstein-journals.orgmdpi.comfrontiersin.org, specific examples of transition-metal catalyzed stereoselective transformations applied directly and solely to the synthesis of pseudohygroline were not prominently featured in the provided snippets. Some reports mention copper-mediated reactions in the context of pseudohygroline synthesis researchgate.nettib.eu, and iridium-catalyzed reactions are discussed for related transformations researchgate.net, indicating that transition metals play a role in some synthetic strategies towards this class of compounds.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Pseudohygroline | Not readily available in provided snippets |

| Hygroline | 644010 |

| Hygrine | 643973 |

| L-proline | 145742 |

| D-proline | 163835 |

| N-Boc pyrrolidine | 101118 |

| (-)-sparteine | 102499 |

| Propylene (B89431) oxide | 7519 |

| Nitroacetic ester | Not readily available in provided snippets |

| α-nitro ketones | Not readily available in provided snippets |

| Nitrodiols | Not readily available in provided snippets |

| Nitroalkanes | Not readily available in provided snippets |

| 1,2-phenylenediamines | 7911 |

| 2-aminophenols | 8576 |

| Nitromethyl-substituted benzoxazinones | Not readily available in provided snippets |

| 1,3-benzoxazepines | Not readily available in provided snippets |

| Nitroso benzene | 9801 |

| Triethyl phosphonoacetate | 10995 |

| NaBH4 | 24798 |

| Raney nickel | 6327371 |

| Boc2O | 83711 |

| TBSCl | 26130 |

| s-BuLi | Not readily available in provided snippets |

| LiAlH4 | 26855 |

| Methyl vinyl acetate | 7907 |

| Chloroplatinate salts | Not readily available in provided snippets |

| Picrate salts | Not readily available in provided snippets |

| Aldehyde 6a (from organocatalytic synthesis) | Not readily available in provided snippets |

| Diol 81 (from D-proline synthesis) | Not readily available in provided snippets |

| Amino alcohol 12 (from lithiation-epoxide opening) | Not readily available in provided snippets |

| Diamine 11 (sparteine surrogate) | Not readily available in provided snippets |

| Epoxide 7b (from lithiation-epoxide opening) | Not readily available in provided snippets |

| N-(diphenylmethylene)glycine tert-butyl ester | Not readily available in provided snippets |

| Methallyl bromide | 11004 |

| KOH | 40726 |

| N-tert-butanesulfinyl imines | Not readily available in provided snippets |

| Arynes | Not readily available in provided snippets |

| Benzocyclobutylamines | Not readily available in provided snippets |

| α-substituted vinylketones | Not readily available in provided snippets |

| Chiral phosphoric acid (CPA) | Not readily available in provided snippets |

| N-methylated amino acids | Not readily available in provided snippets |

| Chiral aziridine-2-carboxylate | Not readily available in provided snippets |

| N-Boc-pyrrolidine 30 | Not readily available in provided snippets |

| Propylene oxide (S)-(31) | Not readily available in provided snippets |

| β-hydroxy compound 34 | Not readily available in provided snippets |

| (+)-sparteine surrogate (+)-(32b) | Not readily available in provided snippets |

| N-Boc-pyrrolidine 6 | 101118 |

| (-)-sparteine 5 | 102499 |

| (+)-sparteine surrogate 11 | Not readily available in provided snippets |

| (S)-propylene oxide | 14947 |

| (R)-propylene oxide | 14948 |

| Amino alcohol 12 | Not readily available in provided snippets |

| N-Boc amino alcohols | Not readily available in provided snippets |

| N-Boc pyrrolidine 1 | 101118 |

| Propylene oxide (S)-27 | 14947 |

| Alcohol (1R,2S)-28 | Not readily available in provided snippets |

| Aminoaldehyde 9b | Not readily available in provided snippets |

| Aldehyde 6 | Not readily available in provided snippets |

| (S)-66 (Pyrrolidin-2-one) | Not readily available in provided snippets |

| (2S,2'S)-67 and (2S,2'R)-67 (diastereoisomeric alcohols) | Not readily available in provided snippets |

| 2-(3-hydroxypropyl)pyrrolidines | Not readily available in provided snippets |

| N-Boc-protected diastereoisomeric amino alcohols (1R/S,2S)-29 | Not readily available in provided snippets |

| Aldehyde (2S,1'R)-6 | Not readily available in provided snippets |

| Aldehyde (2R,1'S)-6 | Not readily available in provided snippets |

| Aziridine (B145994) alcohols 28 | Not readily available in provided snippets |

| Aziridine aldehyde (2R,1'S)-6 | Not readily available in provided snippets |

| Alcohol (2R,1'R,1''S)-28 | Not readily available in provided snippets |

| Iodotrimethylsilane | 30817 |

| Diamino alcohol 82 | Not readily available in provided snippets |

| (1R,2R)-81 | Not readily available in provided snippets |

| N-(1-phenylethyl)aziridine-2-carboxylic acid derivatives 5–8 | Not readily available in provided snippets |

| Aldehyde (2S,1'R)-7 | Not readily available in provided snippets |

| ʟ-homophenylalaninol ((S)-42) | Not readily available in provided snippets |

| 4-(chloromethyl)oxazolidin-2-one (4R,1'R)-43 | Not readily available in provided snippets |

| (S)-lactaldehyde 64 | Not readily available in provided snippets |

| Alkene 66 | Not readily available in provided snippets |

| Amidomercuration product 68 | Not readily available in provided snippets |

| Chiral homoallyl alcohol 69 | Not readily available in provided snippets |

| Tosylated and silylated product | Not readily available in provided snippets |

| L-proline derived intermediate 55 | Not readily available in provided snippets |

| Diastereomeric mixture 56a & 56b | Not readily available in provided snippets |

| Anodic oxidation products 57a & 57b | Not readily available in provided snippets |

| N-(4-alkenyl)hydroxylamines | Not readily available in provided snippets |

| (S)-lactic acid | 272 |

| Oxazolidine β-enamino ketones | Not readily available in provided snippets |

| Chiral amine, (S)-phenylglycinol | Not readily available in provided snippets |

| Alcohol 36 | Not readily available in provided snippets |

| Alkyne 35 | Not readily available in provided snippets |

| Conjugated alkene 41 | Not readily available in provided snippets |

| Grubbs catalyst | Not readily available in provided snippets |

| N-allyl-α-alkenylcarbamates | Not readily available in provided snippets |

| Henry and Nef reactions product | Not readily available in provided snippets |

| N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester enolates 29 | Not readily available in provided snippets |

| Mono-lactim ether 165 (from L-valine) | Not readily available in provided snippets |

| Pseudo-peptides 169 and 173 | Not readily available in provided snippets |

| (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester | Not readily available in provided snippets |

| 2-allyl-2-phenylglycine derivative 207 | Not readily available in provided snippets |

| (S)-α-allyl phenylglycine methyl ester 207 | Not readily available in provided snippets |

| Aldimine intermediate | Not readily available in provided snippets |

| γ-lactone 209 | Not readily available in provided snippets |

| N-methoxycarbonyl-L-proline methyl ester 41 | Not readily available in provided snippets |

| Methoxylated pyrrolidine 5 | Not readily available in provided snippets |

| Carbamate protected hygrine 6 | Not readily available in provided snippets |

| Product 3 (from lithium amide conjugate addition) | Not readily available in provided snippets |

| Nitrones | Not readily available in provided snippets |

| Vinyl sulfoxides | Not readily available in provided snippets |

| Isoxazolidine 54 | Not readily available in provided snippets |

| Compound 54 | Not readily available in provided snippets |

| Alkylation product 7 (from phase-transfer catalysis) | Not readily available in provided snippets |

| 2,7-bis[O(9)-allylhydrocinchonidinium-N-methyl]naphthalene dibromide 6 | Not readily available in provided snippets |

| N-(diphenylmethylene)glycine tert-butyl ester 4 | Not readily available in provided snippets |

| PhSO2CF2-sulfinimines 2 | Not readily available in provided snippets |

| Sulfoximine 5a | Not readily available in provided snippets |

| Aryne precursors 3b–e | Not readily available in provided snippets |

| N-TBS imines 2 | Not readily available in provided snippets |

| Cycloaddition products 5l–u | Not readily available in provided snippets |

| Benzocyclobutylamines | Not readily available in provided snippets |

| α-substituted vinylketones | Not readily available in provided snippets |

| Benzodiazepines | Not readily available in provided snippets |

| Propargylamine | 16572 |

| Quinazolines | 966 |

| Manganese catalysts | Not readily available in provided snippets |

| Iridium complex 11 | Not readily available in provided snippets |

| PCP-pincer ligand | Not readily available in provided snippets |

| Ruthenium complex 23 | Not readily available in provided snippets |

| ONO-pincer ligand | Not readily available in provided snippets |

| Rhodium/Lewis acid catalysts | Not readily available in provided snippets |

| N-Heterocyclic carbene–phosphine iridium complex | Not readily available in provided snippets |

| (+)-hygrine·HCl (1) | Not readily available in provided snippets |

| Olefin in 15 | Not readily available in provided snippets |

| Compound 17 | Not readily available in provided snippets |

| Compound 16 | Not readily available in provided snippets |

| N-carboethoxy group | Not readily available in provided snippets |

| N-Boc pyrrolidine 6 | 101118 |

| (-)-hygroline (1) | Not readily available in provided snippets |

| (+)-hygroline (2) | Not readily available in provided snippets |

| (-)-pseudohygroline (3) | Not readily available in provided snippets |

| (+)-pseudohygroline (4) | Not readily available in provided snippets |

| (-)-sparteine (5) | 102499 |

| (+)-sparteine surrogate 11 | Not readily available in provided snippets |

| N-Boc pyrrolidine 6 | 101118 |

| (S)-propylene oxide | 14947 |

| (R)-propylene oxide | 14948 |

| N-Boc amino alcohols | Not readily available in provided snippets |

| Amino alcohol 12 | Not readily available in provided snippets |

| Diamine 11 | Not readily available in provided snippets |

| Epoxide 7b | Not readily available in provided snippets |

| N-Boc pyrrolidine 1 | 101118 |

| Propylene oxide (S)-27 | 14947 |

| Alcohol (1R,2S)-28 | Not readily available in provided snippets |

| Aminoaldehyde 9b | Not readily available in provided snippets |

| Aldehyde 6 | Not readily available in provided snippets |

| (S)-66 (Pyrrolidin-2-one) | Not readily available in provided snippets |

| (2S,2'S)-67 and (2S,2'R)-67 (diastereoisomeric alcohols) | Not readily available in provided snippets |

| 2-(3-hydroxypropyl)pyrrolidines | Not readily available in provided snippets |

| N-Boc-protected diastereoisomeric amino alcohols (1R/S,2S)-29 | Not readily available in provided snippets |

| Aldehyde (2S,1'R)-6 | Not readily available in provided snippets |

| Aldehyde (2R,1'S)-6 | Not readily available in provided snippets |

| Aziridine alcohols 28 | Not readily available in provided snippets |

| Aziridine aldehyde (2R,1'S)-6 | Not readily available in provided snippets |

| Alcohol (2R,1'R,1''S)-28 | Not readily available in provided snippets |

| Iodotrimethylsilane | 30817 |

| Diamino alcohol 82 | Not readily available in provided snippets |

| (1R,2R)-81 | Not readily available in provided snippets |

| N-(1-phenylethyl)aziridine-2-carboxylic acid derivatives 5–8 | Not readily available in provided snippets |

| Aldehyde (2S,1'R)-7 | Not readily available in provided snippets |

| ʟ-homophenylalaninol ((S)-42) | Not readily available in provided snippets |

| 4-(chloromethyl)oxazolidin-2-one (4R,1'R)-43 | Not readily available in provided snippets |

| (S)-lactaldehyde 64 | Not readily available in provided snippets |

| Alkene 66 | Not readily available in provided snippets |

| Amidomercuration product 68 | Not readily available in provided snippets |

| Chiral homoallyl alcohol 69 | Not readily available in provided snippets |

| Tosylated and silylated product | Not readily available in provided snippets |

| L-proline derived intermediate 55 | Not readily available in provided snippets |

| Diastereomeric mixture 56a & 56b | Not readily available in provided snippets |

| Anodic oxidation products 57a & 57b | Not readily available in provided snippets |

| N-(4-alkenyl)hydroxylamines | Not readily available in provided snippets |

| (S)-lactic acid | 272 |

| Oxazolidine β-enamino ketones | Not readily available in provided snippets |

| Chiral amine, (S)-phenylglycinol | Not readily available in provided snippets |

| Alcohol 36 | Not readily available in provided snippets |

| Alkyne 35 | Not readily available in provided snippets |

| Conjugated alkene 41 | Not readily available in provided snippets |

| Grubbs catalyst | Not readily available in provided snippets |

| N-allyl-α-alkenylcarbamates | Not readily available in provided snippets |

| Henry and Nef reactions product | Not readily available in provided snippets |

| N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester enolates 29 | Not readily available in provided snippets |

| Mono-lactim ether 165 (from L-valine) | Not readily available in provided snippets |

| Pseudo-peptides 169 and 173 | Not readily available in provided snippets |

| (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester | Not readily available in provided snippets |

| 2-allyl-2-phenylglycine derivative 207 | Not readily available in provided snippets |

| (S)-α-allyl phenylglycine methyl ester 207 | Not readily available in provided snippets |

| Aldimine intermediate | Not readily available in provided snippets |

| γ-lactone 209 | Not readily available in provided snippets |

| N-methoxycarbonyl-L-proline methyl ester 41 | Not readily available in provided snippets |

| Methoxylated pyrrolidine 5 | Not readily available in provided snippets |

| Carbamate protected hygrine 6 | Not readily available in provided snippets |

| Product 3 (from lithium amide conjugate addition) | Not readily available in provided snippets |

| Nitrones | Not readily available in provided snippets |

| Vinyl sulfoxides | Not readily available in provided snippets |

| Isoxazolidine 54 | Not readily available in provided snippets |

| Compound 54 | Not readily available in provided snippets |

| Alkylation product 7 (from phase-transfer catalysis) | Not readily available in provided snippets |

| 2,7-bis[O(9)-allylhydrocinchonidinium-N-methyl]naphthalene dibromide 6 | Not readily available in provided snippets |

| N-(diphenylmethylene)glycine tert-butyl ester 4 | Not readily available in provided snippets |

| PhSO2CF2-sulfinimines 2 | Not readily available in provided snippets |

| Sulfoximine 5a | Not readily available in provided snippets |

| Aryne precursors 3b–e | Not readily available in provided snippets |

| N-TBS imines 2 | Not readily available in provided snippets |

| Cycloaddition products 5l–u | Not readily available in provided snippets |

| Benzocyclobutylamines | Not readily available in provided snippets |

| α-substituted vinylketones | Not readily available in provided snippets |

| Benzodiazepines | Not readily available in provided snippets |

| Propargylamine | 16572 |

| Quinazolines | 966 |

| Manganese catalysts | Not readily available in provided snippets |

| Iridium complex 11 | Not readily available in provided snippets |

| PCP-pincer ligand | Not readily available in provided snippets |

| Ruthenium complex 23 | Not readily available in provided snippets |

| ONO-pincer ligand | Not readily available in provided snippets |

| Rhodium/Lewis acid catalysts | Not readily available in provided snippets |

| N-Heterocyclic carbene–phosphine iridium complex | Not readily available in provided snippets |

| (+)-hygrine·HCl (1) | Not readily available in provided snippets |

| Olefin in 15 | Not readily available in provided snippets |

| Compound 17 | Not readily available in provided snippets |

| Compound 16 | Not readily available in provided snippets |

| N-carboethoxy group | Not readily available in provided snippets |

Data Table of Selected Asymmetric Syntheses

| Synthetic Method | Starting Material | Key Reagents/Catalyst | Product Isomer | Overall Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Source |

| Asymmetric Lithiation-Epoxide Opening | N-Boc pyrrolidine | s-BuLi, (-)-sparteine or surrogate, Propylene oxide | (-)-Pseudohygroline | 50 | 97:3 | Excellent | acs.orgacs.org |

| Organocatalytic α-Aminoxylation/α-Amination | Aldehyde | Proline, Nitroso benzene | (+)-Pseudohygroline | ~22 | Not specified | Not specified | thieme-connect.com |

| Chiral Pool (D-Proline) | D-Proline | Swern oxidation, Wittig, MacMillan hydroxylation | (+)-Pseudohygroline | Not specified | Not specified | Highly diastereoselective | tandfonline.comnih.gov |

| Chiral Pool (L-Proline) | L-Proline | Henry-Nef reaction | (-)-Pseudohygroline | Not specified | Not specified | Not specified | exlibrisgroup.comjainuniversity.ac.in |

| Asymmetric Induction (Sparteine) | N-Boc-pyrrolidine, Propylene oxide | s-BuLi, Sparteine | (+)-Pseudohygroline | Not specified | Excellent dr | Excellent ee | researchgate.net |

Strategies for Diastereoselective Control in Pseudohygroline Synthesis

Achieving high diastereoselectivity is a key challenge in the synthesis of pseudohygroline. Several strategies have been developed to control the relative stereochemistry of the two chiral centers in the pyrrolidine ring.

One notable approach involves the use of chiral auxiliaries or ligands to direct the formation of specific diastereomers. A concise two-step synthesis of hygrolines and pseudohygrolines, including (+)-pseudohygroline, has been achieved utilizing (-)-sparteine or a (+)-sparteine surrogate. fishersci.fiflybase.org This method relies on the enantioselective lithiation of N-Boc pyrrolidine mediated by the chiral ligand, followed by the reaction of the resulting chiral anion with (S)- or (R)-propylene oxide. fishersci.fiflybase.org This strategy has demonstrated high diastereomeric ratios (dr) typically greater than 95:5 for the resulting N-Boc amino alcohols, which are subsequently reduced to furnish the target alkaloids. fishersci.fiflybase.org

Another effective strategy employs organocatalysis, leveraging the inherent chirality of small organic molecules to induce asymmetry. A highly diastereoselective total synthesis of (+)-pseudohygroline has been reported starting from D-proline. fishersci.iewikipedia.orgthegoodscentscompany.com This synthesis incorporates a MacMillan-α-hydroxylation as a key reaction, utilizing proline as an organocatalyst to control the stereochemistry during the formation of a crucial hydroxylated intermediate. fishersci.iewikipedia.orgthegoodscentscompany.com

Intramolecular cyclization reactions have also been successfully applied to establish the desired stereochemistry. An enantioselective synthesis of (+)-pseudohygroline featured a highly diastereoselective ring closure via intramolecular oxymercuration of a γ-hydroxyalkene derived from protected lactaldehyde. wikipedia.orgwikipedia.org Studies on intramolecular oxymercurations have shown that the geometry of the alkene starting material can influence the diastereoselectivity of the resulting cyclic product. For instance, cyclization of (Z)-alkenols using mercuric acetate in dichloromethane (B109758) predominantly yielded the syn diastereomer, with the ratio improving in acetonitrile. wikipedia.org

Diastereoselective Henry and Nef reactions starting from L-proline have been employed in the synthesis of (-)-pseudohygroline. dsmz.de These reactions provide a route to construct the carbon framework and introduce functional groups with control over the stereochemical outcome.

Furthermore, diastereoselective N-methylative aziridine ring opening has been explored as a method for the asymmetric synthesis of hygroline and pseudohygroline. fishersci.cafishersci.be This approach involves the controlled opening of a chiral aziridine ring, leading to the formation of the substituted pyrrolidine core with defined stereochemistry.

These diverse strategies highlight the importance of careful reaction design and the selection of appropriate chiral inducers or reaction conditions to achieve effective diastereocontrol in pseudohygroline synthesis.

Table 1: Examples of Diastereoselective Strategies in Pseudohygroline Synthesis

| Strategy | Key Reagents/Conditions | Starting Material Example | Reported Diastereomeric Ratio (dr) | Reference |

| Sparteine-mediated enantioselective lithiation | (-)-Sparteine or (+)-sparteine surrogate, n-BuLi, epoxide | N-Boc pyrrolidine | > 95:5 | fishersci.fiflybase.org |

| Proline-catalyzed α-hydroxylation | D-proline (organocatalyst), oxidant | Substituted aldehyde | Not explicitly stated for dr, but highly diastereoselective synthesis | fishersci.iewikipedia.orgthegoodscentscompany.com |

| Intramolecular Oxymercuration | Hg(OAc)₂, solvent (e.g., CH₂Cl₂, MeCN) | γ-hydroxyalkene | Up to 19:1 (syn:anti) | wikipedia.orgwikipedia.org |

| Henry and Nef Reactions | Specific reaction conditions for Henry/Nef | L-proline | Diastereoselective | dsmz.de |

| N-methylative Aziridine Ring Opening | Methylating agent, chiral aziridine | Aziridine derivative | Asymmetric synthesis | fishersci.cafishersci.be |

Novel Reaction Development for Pseudohygroline Core Construction

The construction of the 2,3-disubstituted pyrrolidine core of pseudohygroline has spurred the development and application of various novel and established chemical reactions under controlled conditions.

Enantioselective lithiation of N-Boc pyrrolidine, mediated by chiral ligands like sparteine, represents a significant development for directly functionalizing the pyrrolidine ring with high enantioselectivity. fishersci.fiflybase.org The resulting chiral organolithium intermediate then undergoes reaction with an electrophile, such as propylene oxide, to construct the carbon chain and set a new stereocenter adjacent to the nitrogen-bearing carbon. fishersci.fiflybase.org

The application of organocatalysis, specifically MacMillan-α-hydroxylation catalyzed by proline, demonstrates a powerful method for introducing the hydroxyl group with control over the stereochemistry at the α-carbon to a carbonyl group, which can later be transformed into the alcohol functionality in pseudohygroline. fishersci.iewikipedia.orgthegoodscentscompany.com This organocatalytic approach offers an environmentally friendly and efficient route compared to traditional metal-catalyzed methods.

Intramolecular oxymercuration has been employed as a key cyclization reaction to form the pyrrolidine ring. wikipedia.orgwikipedia.org This reaction, typically involving a mercuric salt like mercuric acetate, promotes the formation of a cyclic ether or amine through the electrophilic activation of an alkene and subsequent intramolecular attack by a hydroxyl or amino group. wikipedia.orgmacsenlab.comindiamart.comnih.gov The stereochemical outcome of this cyclization can be influenced by the starting material geometry and reaction conditions. wikipedia.org

The use of Henry (nitroaldol) and Nef reactions starting from L-proline provides a strategy to build the pyrrolidine core through carbon-carbon bond formation adjacent to the nitrogen. dsmz.de These reactions are valuable tools in organic synthesis for the construction of β-nitro alcohols or ketones, which can be further elaborated to the desired amino alcohol functionality of pseudohygroline.

Prins cyclization, followed by reductive ring opening and hydroboration, has also been applied in the total synthesis of (+)-pseudohygroline. wikipedia.org Prins cyclization is a powerful method for forming cyclic ethers or amines from an alkene and a carbonyl compound in the presence of an acid catalyst, offering a route to construct the pyrrolidine ring.

The N-methylative aziridine ring opening represents a strategy that utilizes a strained three-membered ring as a precursor to the pyrrolidine core. fishersci.cafishersci.be Controlled opening of the aziridine ring with a nucleophile, accompanied by N-methylation, allows for the formation of the substituted pyrrolidine with control over the stereochemistry.

While not exclusively novel, the application of Wittig olefination has been used in conjunction with other key reactions like MacMillan-α-hydroxylation in the synthesis of (+)-pseudohygroline. fishersci.iewikipedia.orgthegoodscentscompany.com Wittig olefination is a fundamental carbon-carbon double bond forming reaction that can be used to introduce the necessary unsaturation that is later modified to form the alcohol-bearing carbon in the pseudohygroline structure.

Table 2: Key Reactions for Pseudohygroline Core Construction

| Reaction Type | Role in Synthesis | Example Application | Reference |

| Enantioselective Lithiation + Electrophilic Attack | Formation of chiral organolithium for C-C bond formation | Reaction of lithiated N-Boc pyrrolidine with epoxide | fishersci.fiflybase.org |

| MacMillan-α-Hydroxylation | Stereocontrolled introduction of hydroxyl group | Hydroxylation adjacent to carbonyl | fishersci.iewikipedia.orgthegoodscentscompany.com |

| Intramolecular Oxymercuration | Pyrrolidine ring formation | Cyclization of γ-hydroxyalkene | wikipedia.orgwikipedia.org |

| Henry and Nef Reactions | C-C bond formation and functional group interconversion | Synthesis from L-proline | dsmz.de |

| Prins Cyclization | Pyrrolidine ring formation | Cyclization followed by ring opening and hydroboration | wikipedia.org |

| N-methylative Aziridine Ring Opening | Formation of substituted pyrrolidine from aziridine | Asymmetric synthesis of pseudohygroline | fishersci.cafishersci.be |

| Wittig Olefination | Introduction of C=C double bond | Used in conjunction with other key steps | fishersci.iewikipedia.orgthegoodscentscompany.com |

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure and connectivity of molecules. For compounds like Pseudohygroline, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable.

Typically, H NMR spectroscopy provides information on the types of protons present, their chemical environments, and their coupling interactions, which helps in establishing the connectivity of adjacent hydrogen atoms. C NMR spectroscopy complements this by revealing the carbon skeleton of the molecule and the different types of carbon atoms.

More detailed structural information and connectivity can be obtained from 2D NMR techniques. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through bonds. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached. Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, which is crucial for piecing together the molecular framework, especially quaternary carbons and functional groups not directly bonded to protons. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are spatially close to each other, regardless of bond connectivity, which is vital for determining relative stereochemistry and conformation hyphadiscovery.comnd.edu.

While specific NMR data for Pseudohygroline can vary depending on the solvent and specific isomer, the application of these techniques allows for the assignment of individual signals to specific atoms within the pyrrolidine (B122466) ring and the attached side chain, ultimately confirming the proposed structure and providing insights into its three-dimensional arrangement researchgate.netresearchgate.netuoa.grnih.gov.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) provides crucial information regarding the molecular weight of Pseudohygroline and its fragmentation pattern, which aids in confirming the elemental composition and structural subunits. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing polar molecules like alkaloids escholarship.orgnih.gov.

In MS, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z). The resulting molecular ion peak corresponds to the molecular weight of the compound, allowing for the determination of its molecular formula when coupled with high-resolution mass analysis. Fragmentation of the molecular ion, often achieved through techniques like tandem mass spectrometry (MS/MS), produces a unique pattern of fragment ions. Analysis of these fragment ions can provide insights into the substructures present in the molecule and how they are connected nd.edunih.govthermofisher.com. For Pseudohygroline, characteristic fragmentation pathways involving the cleavage of bonds in the pyrrolidine ring or the side chain can help confirm the presence and arrangement of these moieties researchgate.net.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of Pseudohygroline, particularly when dealing with mixtures of isomers or related compounds. Column chromatography is a widely used technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase scite.ai.

For Pseudohygroline, which can exist as different diastereomers, chromatographic methods like column chromatography are effective in isolating individual isomeric forms acs.org. High-Performance Liquid Chromatography (HPLC) provides a more efficient and higher-resolution separation, allowing for the assessment of the purity of a sample and the separation of closely related impurities or isomers. Chiral stationary phases in HPLC can be employed to separate enantiomers, which is crucial for characterizing the stereochemical composition of a Pseudohygroline sample mdpi.com.

Chromatography plays a vital role in obtaining pure samples necessary for subsequent spectroscopic analysis, ensuring that the acquired spectral data corresponds to a single chemical entity researchgate.netbeilstein-journals.org.

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods are indispensable for determining the absolute configuration of chiral molecules like Pseudohygroline, which possesses stereogenic centers. Techniques such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) measure the differential absorption or rotation of left and right circularly polarized light by a chiral substance mdpi.commdpi.comnih.gov.

Specific optical rotation, measured at a single wavelength (e.g., the sodium D line at 589 nm), is a fundamental chiroptical property that indicates the handedness of a chiral compound. However, to definitively assign the absolute configuration, spectroscopic methods like ECD or VCD, often coupled with computational calculations, are employed mdpi.commdpi.comnih.gov. ECD measures the differential absorption of circularly polarized light in the UV-Vis region, while VCD does the same in the infrared region mdpi.com. By comparing experimental ECD or VCD spectra with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be confidently assigned mdpi.comnih.gov.

The study of Pseudohygroline has been relevant in establishing the absolute stereochemistry of related alkaloids, highlighting the importance of determining its own absolute configuration researchgate.netresearchgate.net. These chiroptical methods provide the necessary tools to unequivocally define the three-dimensional arrangement of atoms in chiral molecules like Pseudohygroline.

Molecular and Cellular Interaction Studies of Pseudohygroline and Its Scaffold

Pseudohygroline as a Pyrrolidine (B122466) Pharmacophore

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif present in numerous biologically active molecules, including many alkaloids and pharmaceutical drugs. frontiersin.orgnih.govresearchgate.netunigoa.ac.in This core structure serves as a versatile scaffold for designing and developing novel compounds with diverse pharmacological properties. frontiersin.orgnih.govresearchgate.net Pseudohygroline, as a 2-substituted pyrrolidine alkaloid, embodies this pharmacophore. frontiersin.orgnih.govresearchgate.netresearchgate.net The presence of the pyrrolidine ring, along with its specific substituents and stereochemistry, contributes to its molecular recognition and interaction with biological targets. Pyrrolidine derivatives, in general, have demonstrated a wide range of activities, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant effects, as well as enzyme inhibitory properties. frontiersin.orgnih.gov Pseudohygroline's structural relationship to other bioactive pyrrolidine alkaloids highlights its potential as a pharmacophore for developing new therapeutic agents. frontiersin.orgnih.govnih.gov

Mechanistic Investigations of Pseudohygroline Interaction with Biomolecular Targets

Research into the specific mechanisms by which pseudohygroline interacts with biomolecular targets is ongoing. While detailed studies focusing solely on pseudohygroline's mechanisms are limited in the provided search results, the broader context of pyrrolidine alkaloids offers insights. Pyrrolidine-containing compounds have been shown to exert their biological effects through various mechanisms, including the inhibition of enzymatic activity, interaction with cell membranes, and modulation of neurotransmitter release. For instance, some pyrrolidine derivatives act as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), α-amylase, DNA gyrase, and topoisomerase IV. frontiersin.orgnih.gov The biosynthesis of hygrine (B30402), a related pyrrolidine alkaloid, involves enzymatic and non-enzymatic steps, including the condensation of N-methylpyrrolinium with acetoacetic acid or acetonedicarboxylic acid. acs.org This suggests potential interactions with pathways involving these intermediates or related enzymes. Further studies are needed to elucidate the precise molecular targets and interaction mechanisms of pseudohygroline itself.

Role of Stereochemistry in Pseudohygroline's Molecular Recognition

Pseudohygroline possesses two chiral centers, resulting in different stereoisomeric forms. frontiersin.orgnih.govresearchgate.netresearchgate.net Stereochemistry is a critical factor in the biological activity of many molecules, influencing their binding to targets, metabolism, and distribution. nih.govnumberanalytics.com The specific three-dimensional arrangement of atoms in a chiral molecule dictates how it interacts with the often-chiral environment of biological systems, such as proteins and enzymes. nih.govnumberanalytics.com The fact that hygroline (B1194782) and pseudohygroline exist in four different isomeric forms underscores the importance of stereochemistry in this class of compounds. researchgate.netresearchgate.net Studies on other chiral natural products and drug molecules have demonstrated that different stereoisomers can exhibit significant differences in potency and activity, sometimes due to stereoselective uptake or distinct interactions with biological targets. nih.gov While the provided information highlights the existence of pseudohygroline isomers and the general importance of stereochemistry in biologically active molecules, specific detailed research findings on how the stereochemistry of pseudohygroline specifically affects its molecular recognition are not extensively detailed in the search results. However, the synthesis of specific pseudohygroline stereoisomers for biological evaluation is an active area of research, implying that stereochemistry is considered crucial for understanding its biological profile. researchgate.netbeilstein-journals.org

Enzymatic Modulation Studies by Pseudohygroline and its Derivatives

While direct enzymatic modulation studies specifically focused on pseudohygroline are not prominently featured in the search results, the broader class of pyrrolidine derivatives, to which pseudohygroline belongs, is known to exhibit enzyme inhibitory effects. frontiersin.orgnih.gov For example, certain pyrrolidine derivatives have shown inhibitory activity against enzymes like cholinesterases, α-amylase, DNA gyrase, and topoisomerase IV. frontiersin.orgnih.gov Some iminosugars, which are structurally related to pyrrolidines and mimic carbohydrates, are well-known inhibitors or modulators of glycosidases and glycosyltransferases. unigoa.ac.inresearchgate.net These enzymes are involved in various biological processes, and their modulation can have therapeutic implications. The structural similarity of pseudohygroline to other enzyme-modulating pyrrolidines suggests that it or its derivatives could also interact with enzymatic targets. Further research is needed to identify specific enzymes modulated by pseudohygroline and to characterize the nature of these interactions.

Theoretical Frameworks for Pseudohygroline's Biological Relevance

Theoretical frameworks, such as molecular modeling and computational studies, play an increasingly important role in understanding the biological relevance of small molecules like pseudohygroline. These approaches can provide insights into preferred conformations, binding affinities to potential targets, and reaction mechanisms. nih.govresearchgate.net While specific theoretical studies solely on pseudohygroline are not detailed, the application of such methods to related compounds and the general pyrrolidine scaffold is common. For instance, molecular modeling has been used to shed light on the structural and stereochemical requirements for efficient interaction with enzymes like PfGAPDH for certain chiral molecules. nih.gov Computational studies can also help predict potential biological targets and design derivatives with improved activity or selectivity. nih.gov The mention of "in silico studies" in the context of pseudohygroline synthesis suggests that computational methods are being applied to understand its properties and potential interactions. researchgate.net These theoretical frameworks complement experimental studies by providing molecular-level explanations and guiding the design of new experiments or the synthesis of novel pseudohygroline derivatives with tailored biological activities.

Chemical Modification, Derivatization, and Analog Design

Synthetic Strategies for Pseudohygroline Derivatives

The synthesis of pseudohygroline and its derivatives has been a subject of considerable effort, owing to its complex stereochemistry and the desire to access various analogs for biological evaluation and material science applications. Numerous synthetic strategies have been developed to construct the pyrrolidine (B122466) core and introduce the required stereocenters with high fidelity.

Approaches to synthesizing pseudohygroline and its isomers include both racemic and chiral methods researchgate.netresearchgate.net. Chiral synthesis is particularly important for obtaining enantiomerically pure compounds, which is crucial for studying their specific interactions and potential biological activities. Key chiral synthetic strategies include the chiral pool approach, methods mediated by chiral auxiliaries, and organocatalytic approaches researchgate.net.

Specific examples of synthetic methodologies reported include proline-catalyzed sequential α-aminoxylation/α-amination reactions followed by Horner-Wadsworth-Emmons olefination ncl.res.inthieme-connect.comthieme-connect.com. This organocatalytic route provides an efficient asymmetric synthesis of (+)-pseudohygroline ncl.res.inthieme-connect.com. Another approach involves diastereoselective synthesis via proline-catalyzed α-hydroxylation researchgate.netacs.org. The synthesis of (-)-pseudohygroline has been achieved from L-proline via Henry and Nef reactions exlibrisgroup.com. Enantioselective synthesis with high optical purity has also been reported starting from readily available 1,4-butanediol, employing key steps such as Keck allylation, CBS reduction, and Wacker oxidation researchgate.net. Furthermore, a concise two-step synthesis of all four diastereoisomeric hygrolines and pseudohygrolines has been developed based on sparteine-mediated enantioselective lithiation of N-Boc pyrrolidine, followed by reaction with propylene (B89431) oxide acs.org. The configuration of the 1,3-amino alcohol moiety can be influenced by the choice of catalyst thieme-connect.com.

Other reported methods include Wittig olefination and MacMillan α-hydroxylation starting from D-proline for the diastereoselective synthesis of (+)-pseudohygroline researchgate.net. The synthesis of (-)-pseudohygroline has also been achieved from a common intermediate prepared from an aldehyde via Wittig olefination and regioselective C=C bond reduction beilstein-journals.org. Subsequent steps involved N-methylation, aziridinium (B1262131) ion opening with cyanide, transformation into a diester, hydrogenolysis, reduction of a carbonyl group, and separation of diastereoisomeric alcohols beilstein-journals.org.

These diverse synthetic strategies highlight the versatility required to access pseudohygroline and its stereoisomers, providing a foundation for the generation of a wide array of derivatives with modifications at different positions of the pyrrolidine ring and the pendant amino alcohol chain.

Structure-Activity Relationship (SAR) Studies: Investigating Structural Influences on Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental in understanding how variations in the chemical structure of a molecule influence its biological activity or interaction with specific targets oncodesign-services.comcollaborativedrug.comgardp.org. For pseudohygroline and its derivatives, SAR studies aim to identify which parts of the molecule are essential for a particular activity and how modifications affect potency, selectivity, and other relevant properties.

The pyrrolidine ring embedded with a 1,3-amino alcohol motif in pseudohygroline is a structural feature of distinctive significance in pharmacological fields researchgate.net. Pyrrolidine derivatives, in general, are known as a source of pharmacologically active lead compounds and are of interest due to their biological activities researchgate.netua.es. While specific detailed SAR studies focused solely on pseudohygroline are not extensively documented in the provided sources, research on related hygroline (B1194782) derivatives from Schizanthus tricolor has demonstrated anti-trypanosomatid and antiplasmodial activities, indicating that structural variations within this class of alkaloids can lead to different biological profiles researchgate.netresearchgate.net.

Elucidating the SAR and Quantitative Structure-Activity Relationship (QSAR) of pyrrolidine-based molecules is considered important for designing and developing more active and less toxic drug candidates ua.es. Experimental SAR studies typically involve synthesizing a series of structurally related compounds and measuring their biological activity to identify structural features associated with altered activity oncodesign-services.comgardp.org. Computational methods, such as molecular modeling and QSAR modeling, can complement experimental studies by simulating molecular interactions and building models to predict activity based on structure oncodesign-services.comcollaborativedrug.com.

Given that pseudohygroline is a 2-substituted pyrrolidine alkaloid with two chiral centers researchgate.netresearchgate.net, modifications at the nitrogen atom, the carbon atoms of the pyrrolidine ring, and the hydroxylated side chain are all potential avenues for SAR investigations. Understanding the stereochemical influence of the two chiral centers on molecular interactions is also a critical aspect of SAR studies for pseudohygroline derivatives.

Utility of Pseudohygroline as a Chiral Auxiliary and Ligand in Catalysis

The presence of defined stereocenters and functional groups in pseudohygroline suggests its potential application in asymmetric synthesis as a chiral auxiliary or a ligand in catalysis. Chiral auxiliaries are stereogenic units temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, after which they are typically removed and recovered wikipedia.orgethz.ch. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment, inducing asymmetry in the reaction product researchgate.netthieme-connect.comthieme-connect.com.

Pseudohygroline, as a 1,3-amino alcohol embedded within a pyrrolidine ring, possesses structural features that are common in known chiral auxiliaries and ligands. Indeed, 1,3-amino alcohols, including those structurally related to pseudohygroline, have been utilized as ligands for asymmetric catalysis, as chiral auxiliaries, resolving agents, and phase-transfer catalysts researchgate.netthieme-connect.comthieme-connect.com.

While the search results highlight the use of related structures like pseudoephedrine and pseudoephenamine as effective chiral auxiliaries in asymmetric alkylation reactions, demonstrating high diastereoselectivities wikipedia.orgnih.gov, direct detailed examples of pseudohygroline specifically being employed as a chiral auxiliary are less prominent. However, the structural analogy and the explicit mention of 1,3-amino alcohols (the core motif of pseudohygroline) in this context strongly suggest its potential in this area.

Similarly, the use of pseudohygroline as a chiral ligand in metal-catalyzed asymmetric reactions is a plausible application. Chiral ligands play a crucial role in inducing enantioselectivity in various catalytic transformations beilstein-journals.orgbeilstein-journals.org. Given that pseudohygroline can act as a chelating ligand through its nitrogen and oxygen atoms, it could potentially form chiral complexes with metal ions, thereby influencing the stereochemical outcome of catalytic reactions. Alkaloids in general are recognized as chiral building blocks, auxiliaries, and ligands acs.org.

Research in this area would involve synthesizing pseudohygroline or its derivatives and evaluating their performance as chiral auxiliaries in diastereoselective reactions or as ligands in enantioselective catalytic transformations. The effectiveness would be assessed by the level of stereocontrol achieved in the reaction products.

Computational Chemistry and Theoretical Modeling of Pseudohygroline

Quantum Chemical Calculations of Pseudohygroline Conformation and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to determine the optimized geometries and relative energies of different conformers (spatial arrangements) of Pseudohygroline. These calculations can also provide information about the molecule's electronic structure, such as charge distribution and molecular orbitals, which are crucial for understanding its reactivity. Transition state calculations can be performed to explore potential reaction pathways and determine activation energies for reactions involving Pseudohygroline. While no specific quantum chemistry studies solely on Pseudohygroline were detailed in the search results, high-level quantum chemistry calculations have been applied to study rearrangements in related tropane (B1204802) alkaloids, indicating the relevance of this approach in understanding alkaloid chemistry. acs.orgacs.org Theoretical studies, including those using quantum chemistry, have also been employed to investigate reaction mechanisms in related systems like aziridines, which share some structural features with pyrrolidines. mdpi.comencyclopedia.pub

Molecular Dynamics Simulations of Pseudohygroline Interactions

Molecular dynamics (MD) simulations can provide insights into the time-dependent behavior of Pseudohygroline molecules and their interactions with their environment, such as in solution or when interacting with other molecules. lammps.orgyoutube.comnih.gov By simulating the motion of atoms and molecules over time based on classical mechanics and defined force fields, MD simulations can explore conformational flexibility, study diffusion, and analyze intermolecular interactions like hydrogen bonding or van der Waals forces. While the search results mention molecular dynamics simulations in the context of protein-ligand interactions and other chemical systems, a specific MD study focused exclusively on Pseudohygroline was not found. However, the general applicability of MD to study molecular interactions and dynamics suggests it could be a valuable tool for understanding how Pseudohygroline behaves in various environments or when interacting with potential binding partners. dntb.gov.uanih.gov

In Silico Prediction of Molecular Binding Affinities

In silico methods are widely used to predict the binding affinities of small molecules to biological targets, such as proteins. kavrakilab.orgmdpi.comnih.gov These methods often involve docking simulations, which predict the preferred orientation and binding strength of a ligand (like Pseudohygroline) within a target's binding site. dntb.gov.uascholarsportal.info Scoring functions are used to estimate the binding affinity based on the predicted interactions. While the search results mention in silico studies involving binding affinity and intermolecular interaction docking, these were in the context of other compounds and targets. dntb.gov.uascholarsportal.info Applying these techniques to Pseudohygroline would involve identifying potential biological targets and then performing docking and binding affinity calculations to predict how strongly Pseudohygroline might interact with them. This can be a valuable step in the early stages of drug discovery or in understanding the potential biological roles of Pseudohygroline.

Chemoinformatics and Database Analysis of Pseudohygroline Analogs

Chemoinformatics involves the use of computational techniques to handle and analyze chemical data. nih.govrsc.orgncl.res.in This can include building and searching chemical databases, analyzing structural features, and developing quantitative structure-activity relationship (QSAR) models. rsc.org For Pseudohygroline, chemoinformatics approaches could involve searching databases like PubChem for related compounds or analogs with similar structural features. ctdbase.orgchem960.comnih.govreadthedocs.ioreadthedocs.io Analysis of these analogs could help identify structural motifs associated with specific properties or activities. Chemoinformatics tools can also be used to analyze chemical space, assess molecular complexity, and identify activity cliffs, which are pairs of structurally similar compounds with large differences in activity. rsc.org While the search results did not detail a specific chemoinformatics analysis of Pseudohygroline analogs, the general methods described are applicable to studying series of related compounds to understand the relationship between structure and properties.

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry for Pseudohygroline Synthesis

The synthesis of Pseudohygroline has been achieved through various methods, including proline-catalyzed α-hydroxylation and Wittig olefination. nih.gov Modified Mannich approaches utilizing N-methylpyrrolinium cations as intermediates have also been explored, mimicking biosynthetic pathways and providing insights into stereochemical outcomes. A concise method from the N-methylpyrrolinium cation has been developed for synthesizing important biosynthetic intermediates like methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine (B30402), with Pseudohygroline being a key intermediate in establishing stereochemistry. researchgate.netresearchgate.net

Innovations in green chemistry offer promising avenues for developing more sustainable Pseudohygroline synthesis. Green synthesis aims to minimize or eliminate the use and generation of hazardous substances, reduce waste, and lower energy consumption. cypris.airesearchgate.net Techniques such as mechanochemistry, which uses mechanical energy to drive reactions, and microflow chemistry, which allows for precise control over reaction conditions in microreactors, are transforming chemical manufacturing towards greater sustainability. cypris.ai The use of heterogeneous catalysts and metal-organic frameworks (MOFs) in green synthesis provides efficient and low-impact pathways to valuable compounds. cypris.ai

Future research could focus on applying these green chemistry principles to Pseudohygroline synthesis. This might involve developing catalytic methods using environmentally benign catalysts, exploring reactions in alternative solvents like water or supercritical fluids, or utilizing biocatalytic approaches employing enzymes. researchgate.netinnovationaljournals.com For instance, exploring enzymatic synthesis routes could offer highly selective and efficient pathways under mild conditions, aligning with green chemistry principles.

Unexplored Biosynthetic Intermediates and Pathways

Pseudohygroline is recognized as a biosynthetic intermediate in the pathway leading to tropane (B1204802) alkaloids. The biosynthesis of tropane alkaloids is complex and involves shared chemical intermediates. researchgate.net Early studies using radiolabeled compounds have contributed to understanding the biosynthesis of related alkaloids like hyoscyamine. researchgate.net Enzymatic studies suggest that Pseudohygroline might form non-enzymatically from acetoacetic acid or acetonedicarboxylic acid under physiological conditions.

Despite these insights, there are still unexplored biosynthetic intermediates and pathways related to Pseudohygroline. Research could focus on identifying and characterizing additional enzymatic steps involved in its formation and conversion to other alkaloids. Techniques like metabolomics, coupled with genetic studies, could help uncover previously unknown intermediates and the enzymes that act upon them. azolifesciences.comnih.gov For example, investigating the role of specific plant enzymes in the conversion of precursors to Pseudohygroline could reveal novel enzymatic transformations.

Furthermore, understanding the regulation of these biosynthetic pathways at the genetic and molecular levels is crucial. Studies involving gene silencing or overexpression of candidate enzymes could provide valuable information about their roles in Pseudohygroline biosynthesis and its flux towards different downstream alkaloids. researchgate.net

Advanced Methodologies for Pseudohygroline Derivatization

Derivatization of compounds is a common strategy to modify their properties, enhance their stability, improve their detectability in analytical methods, or create novel compounds with altered biological activities. Pseudohygroline's pyrrolidine (B122466) nitrogen can participate in alkylation reactions, forming quaternary ammonium (B1175870) salts, which can modify its pharmacological properties.

Advanced methodologies for derivatization of Pseudohygroline represent a significant area for future research. This could involve developing highly selective and efficient reactions to introduce various functional groups onto the Pseudohygroline scaffold. Modern synthetic techniques, such as click chemistry, flow chemistry, and late-stage functionalization, could be employed to create diverse libraries of Pseudohygroline derivatives. beilstein-journals.org

Specific areas of focus could include:

Stereoselective derivatization: Developing methods that allow for the selective modification of one chiral center while preserving or controlling the stereochemistry at the other. researchgate.netbeilstein-journals.org

Site-specific functionalization: Designing reactions that target specific positions on the Pseudohygroline molecule, such as the hydroxyl group or different carbon atoms on the pyrrolidine ring or the side chain.

Bioconjugation techniques: Exploring methods to link Pseudohygroline or its derivatives to biomolecules, such as proteins or peptides, for targeted delivery or to study molecular interactions in complex biological systems.

Development of automated derivatization methods, similar to those used for fatty acid profiling, could also facilitate high-throughput synthesis and analysis of Pseudohygroline derivatives. mdpi.com

Expanding the Scope of Molecular Interaction Studies

Understanding how Pseudohygroline interacts with biological targets at the molecular level is crucial for elucidating its biological role and potential therapeutic applications. While its role as a biosynthetic intermediate is known, its direct interactions with proteins, enzymes, or other biomolecules may not be fully characterized.

Future research should aim to expand the scope of molecular interaction studies involving Pseudohygroline. This could involve using a combination of experimental and computational approaches.

Experimental techniques such as:

Surface Plasmon Resonance (SPR): To study the binding kinetics and affinity of Pseudohygroline to potential target proteins.

Isothermal Titration Calorimetry (ITC): To measure the thermodynamics of binding interactions.

X-ray crystallography or Cryo-EM: To determine the three-dimensional structure of Pseudohygroline in complex with its targets.

Computational methods, including molecular docking and molecular dynamics simulations, can complement experimental studies by providing insights into the potential binding modes and interactions at the atomic level. azolifesciences.com Expanding these studies could help identify novel biological targets for Pseudohygroline and its derivatives, potentially leading to the discovery of new pharmacological activities.

Integration of Omics Data in Understanding Pseudohygroline's Biological Role

The advent of high-throughput omics technologies (genomics, transcriptomics, proteomics, metabolomics, etc.) provides unprecedented opportunities to understand biological systems in a holistic manner. azolifesciences.comnih.govrsc.org Integrating data from multiple omics layers can reveal complex interactions and regulatory mechanisms that are not apparent from single-omics studies. azolifesciences.comnih.govscilifelab.se

Integrating omics data is a critical future direction for understanding Pseudohygroline's biological role. This could involve:

Comparative metabolomics: Analyzing metabolite profiles in organisms or plant tissues that produce Pseudohygroline under different conditions (e.g., developmental stages, environmental stress) to identify correlated metabolic changes. azolifesciences.com

Transcriptomics and proteomics: Studying gene expression and protein abundance patterns in relation to Pseudohygroline levels to identify the enzymes and regulatory elements involved in its biosynthesis and metabolism. azolifesciences.comnih.gov

Integration with phenotypic data: Correlating omics data with observed biological effects or phenotypes associated with Pseudohygroline production or administration (in research contexts).

Bioinformatics and computational tools are essential for the analysis and integration of these large and complex datasets. azolifesciences.comnih.gov Network analysis and machine learning approaches can be employed to identify patterns, correlations, and relationships between different types of biomolecules and their connection to Pseudohygroline. azolifesciences.com This integrated approach can provide a more comprehensive understanding of Pseudohygroline's function within the broader biological system, potentially revealing new roles or pathways influenced by this compound.

Q & A

Q. How can researchers differentiate Pseudohygroline from its stereoisomers using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) and circular dichroism (CD) are critical for distinguishing Pseudohygroline stereoisomers. For instance, in ¹H-NMR, coupling constants (J values) between protons on the pyrrolidine ring and hydroxyl group differ between cis (e.g., +8.5 Hz for (+)-Pseudohygroline) and trans configurations (e.g., -6.2 Hz for (-)-Hygroline). CD spectra further reveal enantiomer-specific Cotton effects at 220–240 nm . X-ray crystallography is recommended for absolute configuration determination, as demonstrated in Wormald et al. (1998) for related pyrrolizidines .

Q. What pharmacological significance does Pseudohygroline hold in current alkaloid research?

- Methodological Answer : Pseudohygroline, a pyrrolidine alkaloid, is studied for glycosidase inhibition, particularly against α-mannosidases and β-glucosidases. Researchers use in vitro assays (e.g., fluorometric enzyme inhibition with 4-methylumbelliferyl substrates) to measure IC₅₀ values. For example, Broussonetine M analogues derived from Pseudohygroline frameworks showed IC₅₀ values of 0.8–3.2 µM in lysosomal enzyme inhibition studies . Prioritize structure-activity relationship (SAR) studies by modifying the hydroxyl group position and stereochemistry .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of Pseudohygroline to achieve high diastereomeric ratios (dr)?

- Methodological Answer : To enhance dr:

Chiral Mediator Selection : Use (+)-sparteine surrogates (e.g., 11 in Liniger et al.) for improved enantiocontrol .

Low-Temperature Lithiation : Conduct lithiation at -78°C to minimize racemization.

Epoxide Chirality Matching : Pair (R)-propylene oxide with (+)-sparteine to favor (+)-Pseudohygroline formation.

Post-Reduction Analysis : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluent to verify dr .

Q. How can researchers resolve contradictions between theoretical computational predictions and experimental bioactivity data for Pseudohygroline?

- Methodological Answer :

Re-evaluate Computational Models : Use density functional theory (DFT) to reassess Pseudohygroline’s 3D conformation, ensuring solvent effects (e.g., water) are included in docking simulations.

Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding constants with target enzymes, comparing results to docking scores.

Data Transparency : Follow NIH preclinical guidelines (e.g., detailed reagent lot numbers, assay replicates) to ensure reproducibility .

Example: If MD simulations predict strong hydrogen bonding but ITC shows weak binding, check protonation states of the hydroxyl group under physiological pH .

Q. What advanced analytical techniques are recommended for studying Pseudohygroline’s stereochemical stability under physiological conditions?

- Methodological Answer :

- Dynamic NMR (DNMR) : Monitor ring-flipping kinetics in D₂O at 37°C to assess conformational stability.